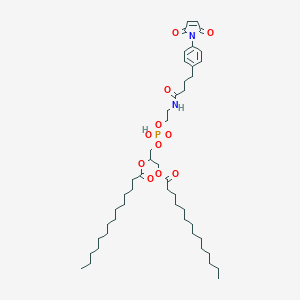
Mpb-PE
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Mpb-PE, also known as this compound, is a useful research compound. Its molecular formula is C47H77N2O11P and its molecular weight is 877.1 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Carbohydrates - Sugar Alcohols - Triose Sugar Alcohols - Glycerophosphates - Phosphatidic Acids - Glycerophospholipids - Phosphatidylethanolamines - Supplementary Records. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Wissenschaftliche Forschungsanwendungen
Drug Delivery Systems
2.1 Liposome Formation
MPB-PE is instrumental in the preparation of liposomes, which are spherical vesicles used for encapsulating drugs. The incorporation of this compound into liposomal formulations enhances the membrane permeability and facilitates the targeted release of therapeutic agents. For instance, studies have shown that liposomes containing as little as 1 mol% this compound exhibit significantly increased release rates of encapsulated compounds compared to those without it .
Table 1: Release Kinetics from Liposomes with this compound
| Lipid Composition | This compound % | CF Release (%) after 30 min |
|---|---|---|
| POPC | 0 | <10 |
| POPC | 1 | Significant |
| POPC:Chol | 5 | Enhanced |
Case Studies
4.1 Study on Peptide-Membrane Interactions
A significant study explored the interactions between MAPs and lipid vesicles containing this compound. The research highlighted how varying concentrations of this compound could modulate the efficacy of peptide-mediated drug release. It was found that increasing the amount of this compound not only enhanced release kinetics but also allowed for a more controlled drug delivery mechanism .
4.2 Development of Giant Unilamellar Vesicles (GUVs)
Another project focused on establishing protocols for creating giant unilamellar vesicles (GUVs) using this compound. These GUVs serve as model systems to visualize and study membrane interactions critical for developing smaller vesicle-based drug delivery systems. The successful formation of GUVs with specific lipid compositions containing this compound supports its utility in both basic research and therapeutic applications .
Eigenschaften
CAS-Nummer |
103794-17-8 |
|---|---|
Molekularformel |
C47H77N2O11P |
Molekulargewicht |
877.1 g/mol |
IUPAC-Name |
[3-[2-[4-[4-(2,5-dioxopyrrol-1-yl)phenyl]butanoylamino]ethoxy-hydroxyphosphoryl]oxy-2-tetradecanoyloxypropyl] tetradecanoate |
InChI |
InChI=1S/C47H77N2O11P/c1-3-5-7-9-11-13-15-17-19-21-23-28-46(53)57-38-42(60-47(54)29-24-22-20-18-16-14-12-10-8-6-4-2)39-59-61(55,56)58-37-36-48-43(50)27-25-26-40-30-32-41(33-31-40)49-44(51)34-35-45(49)52/h30-35,42H,3-29,36-39H2,1-2H3,(H,48,50)(H,55,56) |
InChI-Schlüssel |
PMNHFYTYBLGZOI-UHFFFAOYSA-N |
SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Kanonische SMILES |
CCCCCCCCCCCCCC(=O)OCC(COP(=O)(O)OCCNC(=O)CCCC1=CC=C(C=C1)N2C(=O)C=CC2=O)OC(=O)CCCCCCCCCCCCC |
Synonyme |
MPB-PE N-(4-(4-maleimidophenyl)butyryl)-sn-glycero-3-phosphoethanolamine N-(4-(4-maleimidophenyl)butyryl)phosphatidylethanolamine |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.















